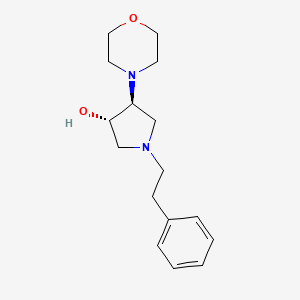![molecular formula C18H15ClN2O3 B6052658 5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6052658.png)
5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole, also known as CPP-115, is a compound that belongs to the isoxazole family. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of GABA, the main inhibitory neurotransmitter in the central nervous system (CNS). Inhibition of GABA-AT leads to an increase in GABA levels, resulting in enhanced GABAergic neurotransmission.
Aplicaciones Científicas De Investigación
5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole has been extensively studied for its potential therapeutic applications in various CNS disorders, including epilepsy, anxiety, depression, and addiction. It has been shown to increase GABA levels and enhance GABAergic neurotransmission, leading to anticonvulsant, anxiolytic, and antidepressant effects. This compound has also been investigated for its potential as a treatment for cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models.
Mecanismo De Acción
5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole exerts its pharmacological effects by inhibiting GABA-AT, which is responsible for the degradation of GABA. By inhibiting GABA-AT, this compound increases GABA levels and enhances GABAergic neurotransmission, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels and enhance GABAergic neurotransmission, leading to anticonvulsant, anxiolytic, and antidepressant effects. It has also been shown to reduce cocaine self-administration in animal models, suggesting its potential as a treatment for cocaine addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole has several advantages for lab experiments, including its potency and selectivity for GABA-AT inhibition. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several future directions for research on 5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole, including its potential therapeutic applications in other CNS disorders, such as schizophrenia and bipolar disorder. Further studies are also needed to investigate its safety and efficacy in human clinical trials. Additionally, the development of more cost-effective and efficient synthesis methods could facilitate its use in lab experiments and clinical trials.
Métodos De Síntesis
5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole can be synthesized using a multi-step process that involves the reaction of 3-chlorophenyl isocyanate with 2-furylacetic acid to form the intermediate 5-(3-chlorophenyl)-3-(2-furylacetyl)isoxazole. This intermediate is then treated with pyrrolidine and acetic anhydride to yield this compound.
Propiedades
IUPAC Name |
[5-(3-chlorophenyl)-1,2-oxazol-3-yl]-[2-(furan-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-13-5-1-4-12(10-13)17-11-14(20-24-17)18(22)21-8-2-6-15(21)16-7-3-9-23-16/h1,3-5,7,9-11,15H,2,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIMZNZLELWXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NOC(=C2)C3=CC(=CC=C3)Cl)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6052577.png)
![N-(4-methylphenyl)-2-[2-({[5-(3-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6052586.png)
![2-mercapto-6-methyl-3-(2-thienylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6052593.png)


![7-[(4R)-4-hydroxy-L-prolyl]-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052606.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B6052611.png)
![[1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6052612.png)
![7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6052621.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B6052632.png)
![2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6052633.png)
![2-amino-7-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052641.png)
![5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B6052652.png)
![2-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]-6-methyl-4-pyrimidinol](/img/structure/B6052659.png)
